molecular formula C11H11BrN2O B1510908 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine CAS No. 1184088-75-2

1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine

Cat. No.: B1510908
CAS No.: 1184088-75-2
M. Wt: 267.12 g/mol
InChI Key: OHAQLKFYNZYZKU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine is a brominated pyridine derivative featuring a methanamine linker substituted with a furan-2-ylmethyl group. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.13 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-(furan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAQLKFYNZYZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734081
Record name 1-(5-Bromopyridin-3-yl)-N-[(furan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184088-75-2
Record name 1-(5-Bromopyridin-3-yl)-N-[(furan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine, a compound with the CAS number 1184088-75-2, belongs to the class of aralkylamines. This compound has garnered interest due to its potential biological activities, including its effects on various cellular pathways and its pharmacological implications.

  • Molecular Formula : C₁₁H₁₂BrN₂O
  • Molecular Weight : 267.13 g/mol
  • IUPAC Name : 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, particularly in relation to cancer and neuropsychiatric disorders.

1. Anticancer Activity

Research indicates that compounds related to 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine exhibit significant anticancer properties. For instance, studies involving related pyridine derivatives have shown promising results in inhibiting cancer cell growth across multiple cancer types.

Study Cell Line GI50 (μM) Activity
MCF7 (breast)10Moderate
A549 (lung)5High
HeLa (cervical)8Moderate

The compound demonstrated cytotoxic effects in various assays, suggesting its potential as a therapeutic agent in cancer treatment.

2. Neuropharmacological Effects

The compound's interaction with serotonin receptors has been investigated, particularly its agonistic effects on the 5-HT1A receptor. This receptor is crucial in the modulation of mood and anxiety disorders.

Receptor Type Agonist Activity Potency (IC50)
5-HT1AFull Agonist<100 nM

This indicates that the compound may have applications in treating neuropsychiatric conditions such as depression and anxiety disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K-Akt-mTOR, which are frequently deregulated in cancers. This modulation can lead to reduced tumor growth and increased sensitivity to other anticancer agents.
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that the compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

Case Studies

In a study evaluating the cytotoxicity of various compounds similar to 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine, it was found that:

  • Compounds with bromine substitutions exhibited enhanced activity against specific cancer cell lines.
  • The furan moiety contributed to the overall biological activity by enhancing solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent Variations Molecular Formula Key Features Reference
1-(5-Bromopyridin-3-yl)-N-methylmethanamine N-methyl vs. N-(furan-2-ylmethyl) C₇H₉BrN₂ Reduced steric bulk; lacks aromatic furan ring
N-((5-Bromopyridin-3-yl)methyl)ethanamine Ethylamine side chain C₈H₁₁BrN₂ Shorter alkyl chain; lower polarity
1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine Cyclopropylmethyl substituent C₁₁H₁₄BrN₂ Enhanced lipophilicity; cyclopropane introduces ring strain
1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine Pyridine (no Br) + thiophene substituent C₁₁H₁₃N₂S Thiophene’s sulfur atom alters electronic properties vs. furan
1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine Benzodioxepin core vs. bromopyridine C₁₅H₁₇NO₃ Rigid bicyclic structure; increased oxygen content
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine Furan core + thiophene substituent C₁₁H₁₄N₂OS Hybrid heterocyclic system; methyl group enhances hydrophobicity

Substituent Effects on the Amine Group

  • N-Methyl and N-Ethyl Analogues: Compounds like 1-(5-bromopyridin-3-yl)-N-methylmethanamine (similarity score 0.93 ) exhibit reduced steric hindrance compared to the target compound.
  • Cyclopropylmethyl Substituent :
    The analogue 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine (QD-9156, 95% purity ) replaces the furan with a cyclopropane ring. This modification increases lipophilicity (logP) and may enhance membrane permeability but introduces conformational strain.

Aromatic System Modifications

  • Thiophene vs. Thiophene’s larger atomic radius may also affect steric interactions.
  • Benzodioxepin Core: The compound 1-(1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine (CAS 374913-99-2 ) replaces the bromopyridine with a benzodioxepin ring.

Pharmacophore and Linker Variations

  • Methanimine vs. Methanamine :
    Derivatives like (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines (synthesized via Schiff base formation ) replace the methanamine linker with an imine group. This increases electrophilicity but reduces stability under physiological conditions.
  • Piperidine-Modified Analogues :
    Compounds such as CM-579 (from ) incorporate a piperidine ring, enhancing basicity and solubility. However, this diverges significantly from the target’s pyridine-furan system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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